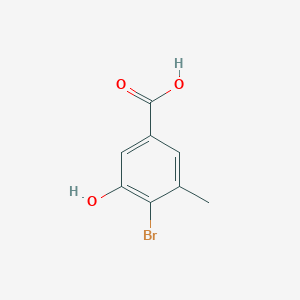

4-Bromo-3-hydroxy-5-methylbenzoic acid

Description

4-Bromo-3-hydroxy-5-methylbenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position. Its molecular formula is C₈H₇BrO₃, with a molecular weight of 231.04 g/mol. The compound’s structure combines electron-withdrawing (Br, -OH) and electron-donating (-CH₃) groups, influencing its physicochemical properties, such as acidity and solubility.

Properties

IUPAC Name |

4-bromo-3-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSRPGYXHNAPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 3-Hydroxy-5-methylbenzoic Acid

The most straightforward approach involves bromination of 3-hydroxy-5-methylbenzoic acid using bromine or brominating agents under controlled conditions.

- Reaction Conditions: Bromination is typically performed in halogenated solvents or acetic acid with catalytic acid (e.g., ice acetic acid) to moderate reactivity and selectivity.

- Selectivity: Due to the activating hydroxyl group, bromination tends to occur ortho and para to the hydroxyl. The methyl group at the 5-position directs substitution to the 4-position.

- By-products: Overbromination can lead to dibromo derivatives, especially at the 3,5-positions adjacent to the hydroxyl group.

A patent describing the preparation of related methyl esters (e.g., methyl 3-bromo-4-hydroxybenzoate) highlights the issue of dibrominated by-products and proposes a method with reduced solvent toxicity, simpler operation, and higher yield suitable for industrial scale.

Oxidation of Brominated Methylbenzyl Alcohols

An alternative route involves oxidation of brominated methylbenzyl alcohol derivatives:

- Starting Material: (3-bromo-5-methylphenyl)methanol or related compounds.

- Oxidation Agent: Potassium permanganate (KMnO4) in aqueous acetone under reflux conditions converts the benzylic methyl or hydroxymethyl group to the corresponding carboxylic acid.

- Workup: Acidification and extraction with organic solvents such as ethyl acetate, followed by drying and concentration, yield the brominated hydroxy methylbenzoic acid.

- Yield: Approximately 60% yield reported for 3-bromo-5-methylbenzoic acid under similar conditions.

This method is advantageous for introducing the carboxylic acid group after bromination, allowing better control over regioselectivity in the bromination step.

Multi-Step Synthesis from Substituted Benzoates

Industrial processes for related brominated benzoic acid derivatives often involve multi-step sequences starting from dimethyl terephthalate or methyl hydroxybenzoates:

- Steps: Nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.

- Advantages: Enables installation of substituents in a controlled manner, improving regioselectivity and purity.

- Scale: Processes have been scaled to 70 kg batches with overall yields around 24%, demonstrating industrial feasibility.

While this method is more complex, it offers scalability and cost-effectiveness for large-scale production.

Comparative Data Table of Preparation Approaches

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | 3-hydroxy-5-methylbenzoic acid | Bromine, ice acetic acid catalyst | Moderate | Simple, direct substitution | Risk of dibromination, purification challenges |

| Oxidation of Brominated Benzyl Alcohol | (3-bromo-5-methylphenyl)methanol | KMnO4 in aqueous acetone, reflux | ~60 | Good control of carboxyl introduction | Requires brominated alcohol precursor |

| Multi-step Industrial Synthesis | Dimethyl terephthalate derivatives | Nitration, hydrolysis, bromination, etc. | ~24 total | Scalable, cost-effective | Multi-step, longer process |

Research Findings and Optimization Notes

- Solvent Choice: Use of halogenated or ether solvents with catalytic acetic acid improves bromination selectivity and reduces by-products.

- Temperature Control: Maintaining low temperatures during bromination minimizes overbromination.

- Purification: Post-reaction extraction with ethyl acetate and washing with water/brine followed by drying with sodium sulfate is effective.

- Yield Improvement: Optimizing stoichiometric ratios of bromine and reaction time enhances yield and limits dibromo formation.

- Industrial Scale-Up: Multi-step routes with intermediate purification steps allow better control of regioselectivity and impurity profiles, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxy-5-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-Bromo-4-methylbenzoic acid.

Reduction: The bromine atom can be reduced to form 3-Hydroxy-5-methylbenzoic acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-4-methylbenzoic acid.

Reduction: 3-Hydroxy-5-methylbenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-hydroxy-5-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 157893-14-6)

- Similarity : 0.95 (structurally closest) .

- Key Differences : Replaces the 5-methyl group with a methoxy (-OCH₃) group.

- Impact : The methoxy group is more electron-donating than methyl, reducing acidity (higher pKa) and increasing lipophilicity. This substitution may enhance stability against oxidative degradation .

Methyl 4-bromo-3-hydroxybenzoate (CAS 14348-38-0)

- Similarity : 0.93 .

- Key Differences : The carboxylic acid (-COOH) is esterified to a methyl ester (-COOCH₃).

- Impact : Esterification increases lipophilicity (higher logP), improving membrane permeability but reducing water solubility. Esters are often used as prodrugs to enhance bioavailability .

5-Bromo-2-methoxybenzoic acid (CAS 2476-35-9)

- Molecular Weight : 231.05 g/mol .

- Key Differences : Substituents shifted (Br at 5-position, -OCH₃ at 2-position).

- The 2-methoxy group may sterically hinder interactions in biological systems compared to the 3-hydroxy group .

3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 67175-27-3)

- Key Differences: Nitro (-NO₂) group at the 5-position instead of methyl.

- This compound requires stringent safety protocols during handling .

Physicochemical Properties

| Compound | Molecular Formula | MW (g/mol) | Key Substituents | Predicted logP | Acidity (pKa) |

|---|---|---|---|---|---|

| 4-Bromo-3-hydroxy-5-methylbenzoic acid | C₈H₇BrO₃ | 231.04 | -Br, -OH, -CH₃ | ~2.1 | ~2.8 |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C₈H₇BrO₄ | 247.04 | -Br, -OH, -OCH₃ | ~1.8 | ~3.2 |

| Methyl 4-bromo-3-hydroxybenzoate | C₈H₇BrO₃ | 231.04 | -Br, -OH, -COOCH₃ | ~2.5 | N/A (ester) |

| 5-Bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | 231.05 | -Br, -OCH₃ | ~2.3 | ~3.0 |

| 3-Bromo-4-hydroxy-5-nitrobenzoic acid | C₇H₄BrNO₅ | 262.02 | -Br, -OH, -NO₂ | ~1.5 | ~1.5 |

Notes:

- logP : Methyl esters and methoxy groups increase lipophilicity compared to carboxylic acids.

- Acidity : Nitro and hydroxyl groups lower pKa, while electron-donating groups (e.g., -OCH₃, -CH₃) raise pKa .

Biological Activity

4-Bromo-3-hydroxy-5-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its diverse biological activities. This compound features a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring, contributing to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

4-Bromo-3-hydroxy-5-methylbenzoic acid (C10H11BrO3) can undergo various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation Reactions : Hydroxyl groups can be oxidized to form carbonyl compounds.

- Reduction Reactions : The carboxylic acid group can be reduced to an alcohol.

These properties make it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of 4-bromo-3-hydroxy-5-methylbenzoic acid is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and hydroxyl group facilitate hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or modulation of receptor activity, which is crucial in various therapeutic contexts.

Antimicrobial Properties

Research indicates that 4-bromo-3-hydroxy-5-methylbenzoic acid exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections caused by these pathogens.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. In cell culture studies, it reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. This effect may be beneficial in conditions characterized by chronic inflammation.

Enzyme Inhibition

4-Bromo-3-hydroxy-5-methylbenzoic acid has been reported to inhibit certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could provide insights into its use as a non-steroidal anti-inflammatory drug (NSAID).

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of 4-bromo-3-hydroxy-5-methylbenzoic acid against clinical isolates of bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics, highlighting its potential as an alternative treatment option for resistant strains .

Case Study 2: Anti-inflammatory Mechanism

In another investigation published in Pharmacology Research, researchers explored the anti-inflammatory effects of 4-bromo-3-hydroxy-5-methylbenzoic acid in a murine model of arthritis. The compound significantly decreased joint swelling and reduced inflammatory markers in serum samples, suggesting its therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Ethyl 4-bromo-3-hydroxybenzoate | 33141-66-1 | Antimicrobial and enzyme inhibition |

| Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | Moderate antimicrobial activity |

| Methyl 6-bromo-3-methoxy-2-methylbenzoate | 55289-16-2 | Low enzyme inhibition |

This table illustrates how structural variations influence biological activities among related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.